Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C12H24N2O3S. This compound is notable for its unique structure, which includes a tert-butyl group, a sulfonimidoyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with an appropriate sulfonimidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with nucleophiles, while the pyrrolidine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(ethylsulfonimidoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(butylsulfonimidoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is unique due to the presence of the propan-2-ylsulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-9(2)18(13,16)10-6-7-14(8-10)11(15)17-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYHBNJYBSMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=N)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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